
Octahydro-1,6-methano-naphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1,6-methano-naphthalene-1-carbonitrile is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by its octahydro-1,6-methano configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-methano-naphthalene-1-carbonitrile typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. Subsequent reduction removes the chloride substituents, and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenates the compound to achieve aromaticity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Octahydro-1,6-methano-naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like DDQ to achieve dehydrogenation.
Reduction: Birch reduction is a common method used in the initial steps of synthesis.
Substitution: Halogenation and cyanation reactions are also possible, especially in the presence of catalysts like palladium.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent.
Reduction: Sodium or lithium in liquid ammonia.
Substitution: Palladium-catalyzed reactions for cyanation.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Octahydro-1,6-methano-naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for Octahydro-1,6-methano-naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect processes related to oxidation and reduction .
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as intermediates in organic synthesis.
Naphthalene-1,8-dicarbonitrile: Used in similar synthetic applications and has comparable chemical properties.
特性
CAS番号 |
58433-00-4 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
tricyclo[5.3.1.03,8]undecane-3-carbonitrile |
InChI |
InChI=1S/C12H17N/c13-8-12-5-1-2-10-6-9(7-12)3-4-11(10)12/h9-11H,1-7H2 |
InChIキー |
NWTMITAOVIRCDG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3CCC2C(C1)(C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


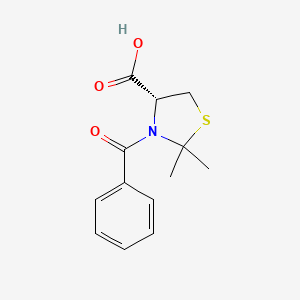

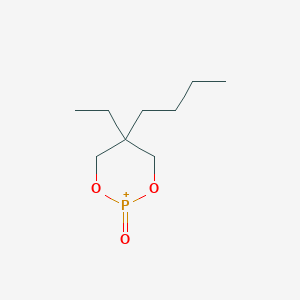
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
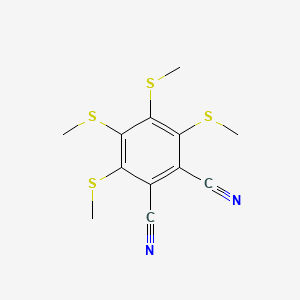

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
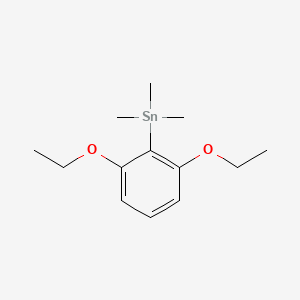
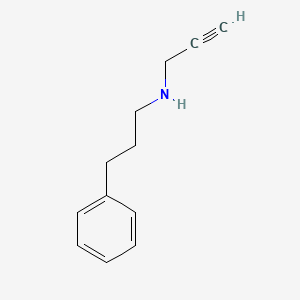
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
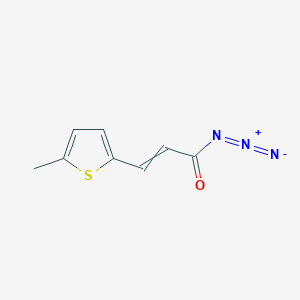
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
